
((2,5-Dioxopyrrolidin-1-yl)thio)methyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is a chemical compound that belongs to the class of pyrrolidinone derivatives It is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a suitable thiol and a propionate derivative. One common method involves the use of 2,5-dioxopyrrolidin-1-yl acetamide as a starting material, which is then reacted with a thiol under specific conditions to form the desired thioester compound .
Industrial Production Methods
Industrial production of ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate undergoes various types of chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the thioester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Amides and esters.
Scientific Research Applications
Chemistry
In chemistry, ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It can be used to create covalent inhibitors that target specific enzymes .
Medicine
In medicine, ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is explored for its potential therapeutic applications, including as an anticonvulsant and anti-inflammatory agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate involves its interaction with specific molecular targets, such as enzymes and proteins. The thioester group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)propanamide: Similar structure but lacks the thioester group.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Contains a cyano group instead of a thioester.
2,5-dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: A more complex derivative with additional functional groups.
Uniqueness
((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is unique due to its thioester functional group, which imparts distinct reactivity and potential for covalent modification of proteins. This makes it particularly valuable in the development of covalent inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C8H11NO4S |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl)sulfanylmethyl propanoate |
InChI |
InChI=1S/C8H11NO4S/c1-2-8(12)13-5-14-9-6(10)3-4-7(9)11/h2-5H2,1H3 |
InChI Key |
AOCQBMSLTVQHTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCSN1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


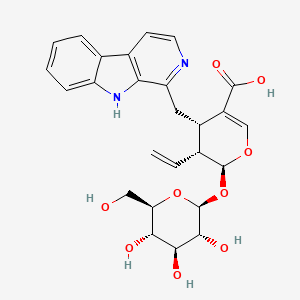
![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)

![(R)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13025318.png)
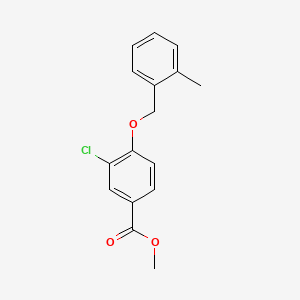

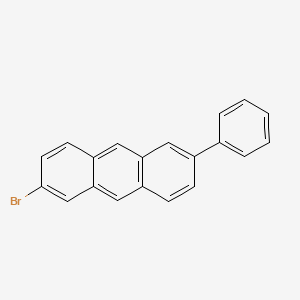
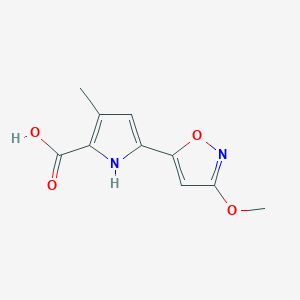


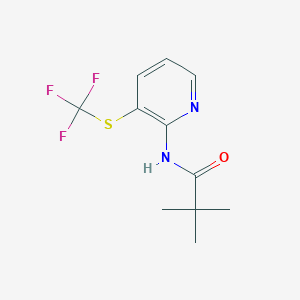
![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)

![1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one](/img/structure/B13025387.png)
